molecular formula C24H22N2O3S2 B2412872 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide CAS No. 896011-17-9

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2412872
CAS No.: 896011-17-9
M. Wt: 450.57
InChI Key: MNEHLMMQEAGNHS-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide” is a synthetic derivative that contains a benzo[d]thiazol-2-yl and a tetrahydrobenzo[b]thiophen-2-yl group . It’s part of a class of compounds that have been synthesized for their potential therapeutic properties .


Synthesis Analysis

The compound can be synthesized through a series of reactions involving coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound has specific peaks in its NMR spectra that correspond to the different types of hydrogen and carbon atoms present in its structure .


Chemical Reactions Analysis

The compound undergoes a series of chemical reactions during its synthesis, involving the formation of C-C and C-N bonds . The reactions are carried out in specific conditions to ensure the formation of the desired product .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined from its NMR and mass spectral data . The compound has specific peaks in its NMR spectra that correspond to the different types of hydrogen and carbon atoms present in its structure .

Scientific Research Applications

Molecular Structure and Aggregation

  • A study focused on the synthesis and structural characterization of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides. It highlighted different molecular conformations and modes of supramolecular aggregation in these compounds, providing insights into their structural properties (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Synthesis Techniques

  • Research on efficient synthesis methods for 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles was conducted, demonstrating the versatility of these compounds in chemical synthesis (Sabnis & Rangnekar, 1990).

Antitumor Applications

  • A novel synthesis route for polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide was developed, with several derivatives showing high antiproliferative activity in vitro against various human cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).

Catalysis and Reaction Optimization

  • The synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was achieved through an acylation reaction, highlighting the compound's potential in catalysis and reaction optimization (Wang et al., 2014).

Role in Anticancer Therapies

  • Tetrahydrobenzo[b]thiophene derivatives were explored as new tubulin polymerization destabilizers, arresting tumor cell mitosis and inducing apoptosis in cancer cells (Abdel-Rahman et al., 2021).

Heterocyclic Synthesis

  • The compound's derivatives were utilized in the synthesis of various heterocyclic derivatives such as pyrazole, isoxazole, pyrimidine, triazine, and others, demonstrating its importance in heterocyclic chemistry (Mohareb et al., 2004).

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide are not fully understood due to the limited research available. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide may interact with certain enzymes or proteins involved in the biochemical pathways of this bacterium.

Molecular Mechanism

The molecular mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide remains to be determined. It is possible that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S2/c1-28-17-11-7-9-15(21(17)29-2)22(27)26-24-20(14-8-3-5-12-18(14)30-24)23-25-16-10-4-6-13-19(16)31-23/h4,6-7,9-11,13H,3,5,8,12H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEHLMMQEAGNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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